

# Application Notes and Protocols for In Vivo Preparation of BRD4354 Ditrifluoroacetate

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## Compound of Interest

Compound Name: BRD 4354 ditrifluoroacetate

Cat. No.: B2724257

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## Abstract

BRD4354 is a potent and selective inhibitor of histone deacetylase 5 (HDAC5) and HDAC9, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Its selectivity makes it a valuable tool for investigating the specific biological functions of these Class IIa HDACs in various pathological conditions, including cancer and neurological disorders.[2][3] Furthermore, BRD4354 has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential as a dual-targeting agent.[4][5] This document provides detailed protocols for the preparation of BRD4354 ditrifluoroacetate for in vivo studies, ensuring optimal solubility and stability for reliable experimental outcomes.

## Data Presentation

### Inhibitory Activity of BRD4354

BRD4354 demonstrates selectivity for HDAC5 and HDAC9 over other HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target	IC50 (μM)
HDAC5	0.85
HDAC9	1.88
HDAC4	>3.88
HDAC6	>3.88
HDAC7	>3.88
HDAC8	>13.8
HDAC1	>40
HDAC2	>40
HDAC3	>40

Table 1: In vitro inhibitory activity of BRD4354 against various HDAC isoforms. Data compiled from publicly available sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## In Vivo Formulation Solubility

Two primary formulations are recommended for in vivo administration of BRD4354 ditrifluoroacetate, achieving a clear solution at a minimum concentration of 1.25 mg/mL (3.26 mM).[\[6\]](#)[\[8\]](#)

Formulation	Components	Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL (3.26 mM)
2	10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (3.26 mM)

Table 2: Solubility of BRD4354 in recommended in vivo formulations.[\[6\]](#)[\[8\]](#)

## Experimental Protocols

## Protocol 1: Aqueous-Based Formulation for Systemic Administration

This formulation is suitable for intravenous, intraperitoneal, or oral administration where an aqueous-based vehicle is preferred.

### Materials:

- BRD4354 ditrifluoroacetate powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% sodium chloride), sterile
- Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Optional: Sonicator

### Procedure:

- Prepare the Co-solvent Mixture:
  - In a sterile conical tube, prepare the vehicle by sequentially adding the components in the following order: 10% DMSO, 40% PEG300, and 5% Tween-80.
  - For example, to prepare 1 mL of the final formulation, add 100  $\mu$ L of DMSO, 400  $\mu$ L of PEG300, and 50  $\mu$ L of Tween-80.
  - Vortex the mixture thoroughly after each addition to ensure homogeneity.

- Dissolve BRD4354 Ditrifluoroacetate:
  - Weigh the required amount of BRD4354 ditrifluoroacetate powder and place it in a separate sterile tube.
  - Add the prepared co-solvent mixture to the powder.
  - Vortex vigorously until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.<sup>[7]</sup>
- Add Saline:
  - Once a clear solution is obtained, add the required volume of sterile saline (45% of the final volume). For a 1 mL final volume, add 450 µL of saline.
  - Vortex the solution thoroughly to ensure it is well-mixed.
- Final Preparation and Storage:
  - The final solution should be clear. If any precipitation is observed, the solution may need to be warmed or sonicated again before administration.
  - It is recommended to prepare the formulation fresh on the day of use.
  - If short-term storage is necessary, store the solution at 4°C and protect it from light. For longer-term storage, aliquots of the stock solution in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.<sup>[7]</sup> Avoid repeated freeze-thaw cycles.<sup>[7]</sup>

## Protocol 2: Oil-Based Formulation for Subcutaneous or Oral Administration

This formulation is suitable for subcutaneous injection or oral gavage where a lipid-based vehicle is desired.

Materials:

- BRD4354 ditrifluoroacetate powder

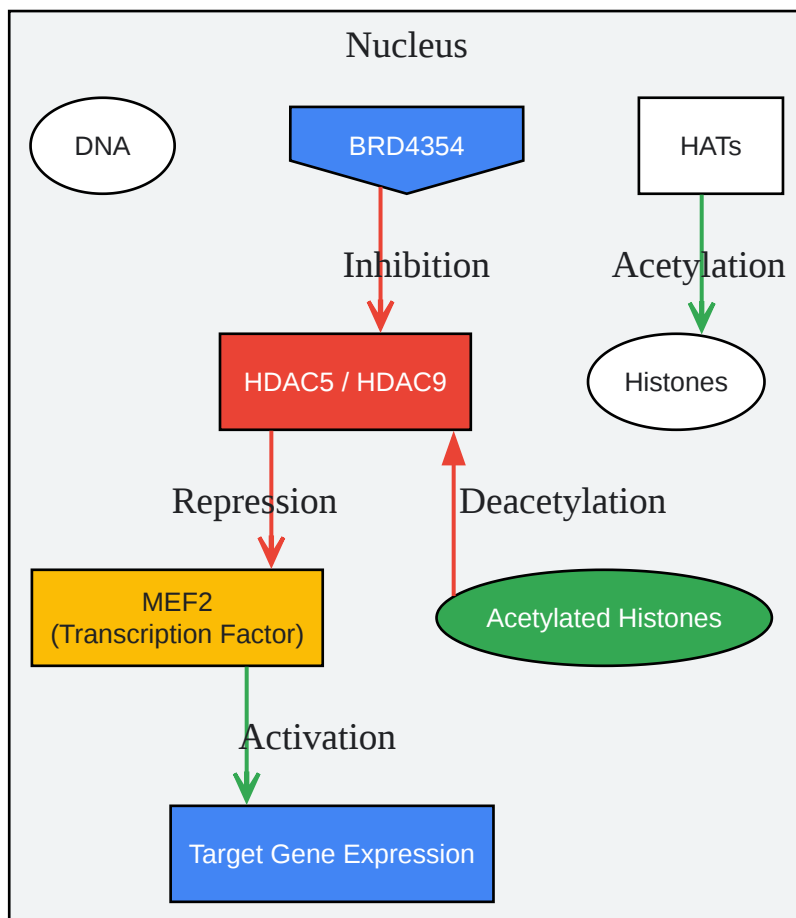
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile
- Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL, 50 mL)
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer

#### Procedure:

- Prepare the DMSO Stock Solution:
  - Weigh the required amount of BRD4354 ditrifluoroacetate powder and dissolve it in sterile DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).<sup>[8]</sup> Ensure the powder is completely dissolved.
- Prepare the Final Formulation:
  - In a sterile conical tube, add 90% of the final volume as sterile corn oil.
  - Add 10% of the final volume from the DMSO stock solution to the corn oil.
  - For example, to prepare 1 mL of the final formulation, add 900 µL of corn oil and then add 100 µL of the 12.5 mg/mL BRD4354 stock solution in DMSO.
  - Vortex the mixture vigorously until a clear and homogenous solution is obtained.
- Final Preparation and Storage:
  - The final solution should be clear.
  - It is advisable to prepare this formulation fresh before each use.
  - Store any remaining DMSO stock solution at -20°C or -80°C.

## Mandatory Visualizations

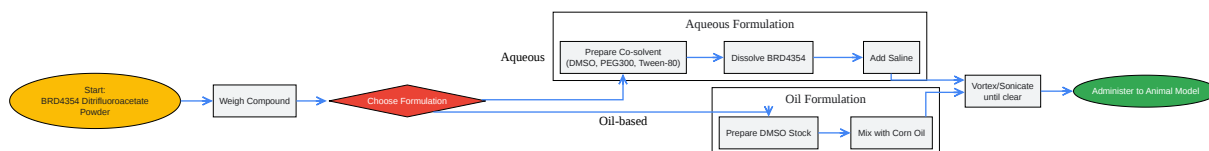
## Signaling Pathway of BRD4354 in Transcriptional Regulation



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Caption: BRD4354 inhibits HDAC5/9, leading to increased histone acetylation and activation of MEF2-mediated gene expression.

## Experimental Workflow for In Vivo Preparation of BRD4354



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Caption: Workflow for the preparation of BRD4354 ditrifluoroacetate for in vivo studies.

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